6-methoxy-N,N-dimethylpyrazin-2-amine
Description
6-Methoxy-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by a methoxy group at the 6-position and dimethylamino substituents at the 2-position. Its structure enables interactions with biological targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis .
Properties
CAS No. |
136309-09-6 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-methoxy-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-8-5-7(9-6)11-3/h4-5H,1-3H3 |
InChI Key |
OTQOGLJCZZIADY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=CC(=N1)OC |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
Pyrimidine derivatives with similar substitution patterns have been extensively studied for their antiangiogenic properties. Key comparisons include:
Table 1: Binding Affinity and Stability of Pyrimidine Derivatives
| Compound Name | Substituent Group | Binding Energy (kcal/mol) | RMSD |
|---|---|---|---|
| 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Selenadiazole phenoxy | -8.116 | 0.9263 |
| 4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Thiadiazole phenoxy | -7.739 | 2.668 |
| 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine | Phenylthio | -7.211 | 1.745 |
| 4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Benzothiazole thio | -7.841 | 1.377 |
Key Findings :
- The selenadiazole-substituted compound exhibits the strongest binding affinity (-8.116 kcal/mol) and the lowest RMSD (0.9263), indicating superior stability and target interaction compared to thiadiazole or thio-substituted analogs .
- Thiadiazole and benzothiazole thio groups show moderate binding energies (-7.739 and -7.841 kcal/mol), while phenylthio substitution results in the weakest affinity (-7.211 kcal/mol).
Benzothiazole Derivatives
6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine (2l) is a benzothiazole analog with a methoxy group and dimethylamino substituents. While structurally distinct from pyrazine/pyrimidine derivatives, it shares functional similarities:
Halogenated Pyrazine/Pyridine Analogs
- 5-Bromo-N,N-dimethylpyrazin-2-amine: A brominated pyrazine derivative synthesized via methylation.
- 4-(Bromomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine : A pyridine analog with a bromomethyl group. This substitution may introduce steric hindrance, affecting binding kinetics compared to methoxy-substituted derivatives .
Mechanistic Insights and Substituent Effects
Electronic and Steric Influences
- Selenadiazole vs. Thiadiazole : The larger atomic radius and polarizability of selenium in selenadiazole enhance van der Waals interactions and π-stacking with hydrophobic residues in VEGFR-2, explaining its superior binding energy over thiadiazole .
- Thio vs. Phenoxy Groups: Thio substituents (e.g., benzothiazole thio) offer flexibility in binding modes but lack the directional interactions provided by phenoxy-linked groups.
Pharmacokinetic Considerations
- The methoxy and dimethylamino groups in 6-methoxy-N,N-dimethylpyrazin-2-amine improve water solubility compared to halogenated analogs, favoring bioavailability .
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher lipophilicity, which may enhance tissue penetration but increase metabolic instability .
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